molecular formula C9H19NO2 B561070 2-Amino-3-ethylheptanoic acid CAS No. 102450-66-8

2-Amino-3-ethylheptanoic acid

Cat. No. B561070
M. Wt: 173.256
InChI Key: HJZMJXCMBQBTIK-UHFFFAOYSA-N
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Description

2-Amino-3-ethylheptanoic acid is an organic compound . It contains a total of 30 bonds, including 11 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .


Synthesis Analysis

The synthesis of amino acids typically involves reactions you studied earlier in the course . For instance, the amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide . Then both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α-amino acid .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-ethylheptanoic acid includes 30 bonds in total; 11 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group .


Chemical Reactions Analysis

Amino acids can connect with a peptide bond involving their amino and carboxylate groups . A covalent bond formed between the alpha-amino group of one amino acid and an alpha-carboxyl group of another forms a -CO-NH-linkage . Peptide bonds are planar and partially ionic .


Physical And Chemical Properties Analysis

Amino acids, including 2-Amino-3-ethylheptanoic acid, are colorless, crystalline solids . They have a high melting point greater than 200°C due to their ionic property . They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Biomedical Applications and Drug Delivery

Highly branched polymers constructed from amino acids, including 2-amino-3-ethylheptanoic acid, are gaining traction in biomedical research. These polymers, such as poly(amino acid)s, are appealing due to their biocompatibility, biodegradability, and the fact that their degradation products are metabolizable. The unique AB2 asymmetrical structure of some amino acids, like 2-amino-3-ethylheptanoic acid, enables the formation of branched structures, leading to a myriad of applications. This includes their use as delivery vehicles for genes and drugs, and as antiviral compounds. In particular, research into poly(L-lysine), a polycationic poly(amino acid), has unveiled its potential in non-viral gene delivery vectors. The small size of these polymers is especially advantageous for the delivery of inhalable drugs, marking a significant advancement in drug delivery systems (Thompson & Scholz, 2021).

Chemical and Physicochemical Studies

The spin label amino acid TOAC, a derivative of 2-amino-3-ethylheptanoic acid, has been extensively studied for its applications in analyzing the dynamics and secondary structure of peptides. The incorporation of TOAC into peptides, considering its rigid character and its attachment to the peptide backbone via a peptide bond, has proven beneficial in understanding peptide interactions with membranes and in exploring peptide-protein and peptide-nucleic acid interactions. These studies, leveraging various spectroscopic techniques like EPR, X-ray crystallography, and NMR, highlight the potential of 2-amino-3-ethylheptanoic acid derivatives in elucidating the conformational and interaction aspects of peptides and proteins (Schreier et al., 2012).

Synthetic Chemistry

2-Amino-3-ethylheptanoic acid and its derivatives are pivotal in synthetic chemistry, especially in the synthesis of β-amino acid derivatives through metathesis reactions. These reactions, including ring-opening, ring-closing, and cross metathesis, are instrumental in accessing alicyclic β-amino acids and other densely functionalized derivatives. The review by Kiss et al. (2018) offers a comprehensive insight into the synthesis routes and the methodologies' versatility, robustness, limitations, and efficiency. This underscores the significance of 2-amino-3-ethylheptanoic acid in the realm of synthetic and medicinal chemistry, providing a foundation for future drug development and a deeper understanding of molecular structures (Kiss et al., 2018).

Biochemistry and Molecular Biology

In biochemistry, the metabolites of indolic structure, including those derived from the aromatic amino acid tryptophan, are gaining attention. Though not directly linked to 2-amino-3-ethylheptanoic acid, this highlights the importance of amino acids in biological systems. Metabolites like indole-3-acetic acid and indole-3-propionic acid, associated with gut bacteria, play crucial roles in various diseases such as schizophrenia, depression, and cardiovascular diseases. This emphasizes the significance of amino acids and their derivatives in understanding human microbiota metabolites and their potential as biomarkers for non-infection diseases (Beloborodova et al., 2020).

Safety And Hazards

While specific safety data for 2-Amino-3-ethylheptanoic acid is not available, general safety measures for handling amino acids include ensuring adequate ventilation and using personal protection equipment . In case of exposure, it’s recommended to remove to fresh air, rinse thoroughly with plenty of water, wash skin with soap and water, and rinse mouth .

properties

IUPAC Name

2-amino-3-ethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-3-5-6-7(4-2)8(10)9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZMJXCMBQBTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697172
Record name 2-Amino-3-ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-ethylheptanoic acid

CAS RN

102450-66-8
Record name 2-Amino-3-ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
BJ Meakin, FR Mumford, ER Ward - Journal of Pharmacy and …, 1960 - academic.oup.com
… The hydantoin was successfully hydrolysed with barium hydroxide octahydrate at 160" for 30 minutes to give a-amino-/3-butyl-pethylpropionic acid (2-amino-3-ethylheptanoic acid) in …
Number of citations: 9 academic.oup.com

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